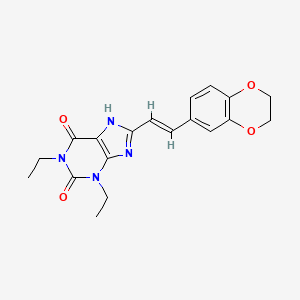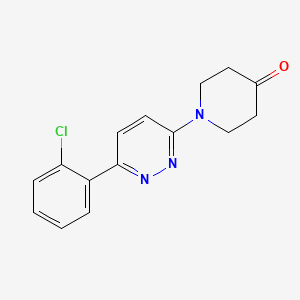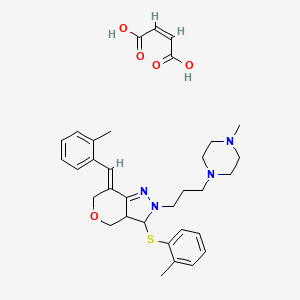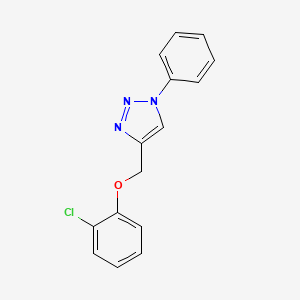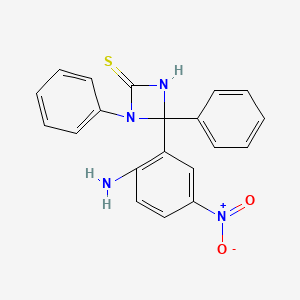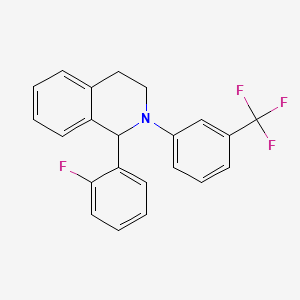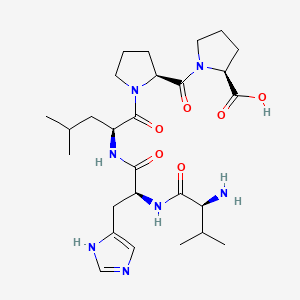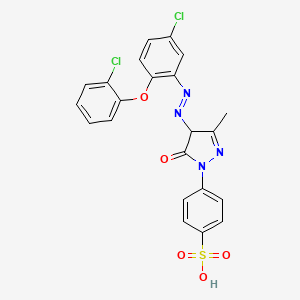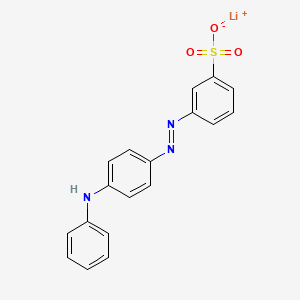
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its application in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt typically involves the diazotization of aniline derivatives followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems to control temperature and pH levels.
- Purification steps such as crystallization and filtration to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like sulfur trioxide and chlorosulfonic acid are used for sulfonation reactions.
Major Products
Oxidation: Nitrobenzenesulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various sulfonated aromatic compounds.
科学的研究の応用
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form covalent bonds with amino acids in proteins, affecting their function.
Interaction with nucleic acids: The compound can intercalate into DNA, potentially affecting gene expression and replication.
類似化合物との比較
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
The uniqueness of this compound lies in its specific applications and the stability of its azo bond under various conditions.
特性
CAS番号 |
75431-67-3 |
|---|---|
分子式 |
C18H14LiN3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
lithium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Li/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |
InChIキー |
UZVLHTMQFHVDFI-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


